molecular formula C11H12FN3 B13071351 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13071351
M. Wt: 205.23 g/mol
InChI Key: BBVDVGXMKDFIQZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3

InChI Key

BBVDVGXMKDFIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC=C(C=C2)F

Origin of Product

United States

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